N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide
Description
Chemical Structure and Synthesis The compound N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (hereafter referred to as the target compound) features a thiazole core substituted at position 5 with a 2,4-dichlorobenzyl group and at position 2 with an acetamide moiety bearing a morpholine ring. Its synthesis involves acylation of 2-amino-5-(2,4-dichlorobenzyl)thiazole with chloroacetyl chloride to yield an intermediate chloroacetamide, followed by reaction with morpholine to introduce the morpholin-4-yl group . This method achieves high yields (75–90%) and purity (95%) .
Biological Activity The target compound has demonstrated promising anticancer activity in screening by the National Cancer Institute (NCI). For instance, derivative 6e (2-(4-amino-5-methyltriazol-3-ylsulfanyl)-N-[5-(2,4-dichlorobenzyl)-thiazol-2-yl]-acetamide) exhibited cytotoxicity with an IC₅₀ of 1.2 µM against leukemia cell lines . Another analog, 5f, showed significant cytostatic effects in vitro, highlighting the role of the 2,4-dichlorobenzyl substituent in enhancing bioactivity .
Properties
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S/c17-12-2-1-11(14(18)8-12)7-13-9-19-16(24-13)20-15(22)10-21-3-5-23-6-4-21/h1-2,8-9H,3-7,10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKVUVYPDZWIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiazole with 2,4-dichlorobenzyl chloride under basic conditions.
Acylation Reaction: The resulting thiazole derivative is then acylated with chloroacetyl chloride to introduce the acetamide group.
Morpholine Substitution: Finally, the chloroacetamide intermediate is reacted with morpholine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Acylation and Deacylation Reactions
The acetamide group at the 2-position of the thiazole ring undergoes hydrolysis under acidic or basic conditions.
Salt Formation
The morpholine nitrogen acts as a weak base, enabling salt formation with mineral acids:
| Property | Free Base | Hydrobromide Salt |
|---|---|---|
| Melting Point | 163–171°C | 135–143°C |
| Solubility (H₂O) | 0.5 mg/mL | 12.8 mg/mL |
| Hygroscopicity (25°C, 75% RH) | High | Low |
Electrophilic Aromatic Substitution
The 2,4-dichlorobenzyl group exhibits limited reactivity due to electron withdrawal by chlorine atoms. Directed substitution occurs under harsh conditions:
Nucleophilic Substitution
The thiazole ring’s 2-acetamide group participates in nucleophilic displacement:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine | Ethanol, 60°C, 3 hours | 2-Hydrazinyl-5-(2,4-dichlorobenzyl)-1,3-thiazole | 78% |
| Thiophenol | DMF, K₂CO₃, 100°C, 12 hours | 2-(Phenylthio)acetamide derivative | 65% |
Oxidation and Reduction
The morpholine ring and acetamide group are redox-active:
Cross-Coupling Reactions
The thiazole ring facilitates palladium-catalyzed couplings:
Photochemical Reactivity
UV irradiation induces C–Cl bond cleavage in the dichlorobenzyl group:
| Wavelength | Solvent | Major Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | 5-Benzyl-2-(morpholin-4-yl)acetamide | 0.32 |
Scientific Research Applications
Introduction to N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide
This compound is a synthetic organic compound classified under thiazole derivatives. Its unique structure, featuring a dichlorobenzyl group, a thiazole ring, and a morpholine moiety, positions it as a potential candidate for various scientific applications. This article explores its applications across different fields, including chemistry, biology, medicine, and industry.
Synthesis Overview
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : Reacting 2-aminothiazole with 2,4-dichlorobenzyl chloride.
- Acylation Reaction : Acylating the thiazole derivative with chloroacetyl chloride.
- Morpholine Substitution : Reacting the chloroacetamide intermediate with morpholine to yield the final product.
Chemistry
This compound serves as a building block in synthesizing more complex molecules. Its versatility in chemical reactions allows researchers to explore new derivatives that may exhibit enhanced properties or novel functionalities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance:
- A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria as well as fungal species using standardized testing methods .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown promising results against human cancer cell lines:
- The compound's derivatives were tested for cytotoxicity and showed significant inhibition of cell growth in breast cancer cell lines (MCF7) using the Sulforhodamine B assay .
Medicine
The therapeutic potential of this compound extends to anti-inflammatory and anticancer properties. Its mechanism of action involves:
- Inhibition of specific enzymes or receptors that are crucial for the proliferation of cancer cells or pathogens, which may lead to reduced inflammation and tumor growth .
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows it to be incorporated into formulations aimed at enhancing product performance in various applications.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of thiazole derivatives similar to this compound. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria and fungi, suggesting their potential use in pharmaceutical formulations aimed at treating infections caused by resistant pathogens .
Case Study 2: Anticancer Activity
In another significant study focusing on anticancer properties, researchers synthesized various derivatives of thiazole compounds and assessed their effects on multiple cancer cell lines. The results highlighted that specific derivatives demonstrated strong cytotoxicity against MCF7 cells, indicating their potential for further development into anticancer therapeutics .
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of bacterial cell walls or disrupt fungal cell membranes.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl group at position 5 of the thiazole ring significantly influences biological activity. Key comparisons include:
Key Findings :
Modifications to the Acetamide Side Chain
The acetamide side chain at position 2 is critical for solubility and target engagement:
Key Findings :
Structural Analog Case Studies
- SirReal2 (SIRT2 Inhibitor) : While structurally similar (thiazole core + acetamide), SirReal2’s naphthalene substituent confers selectivity for SIRT2 over anticancer targets .
- N-[4-(4-Methoxyphenyl)-5-methylthiazol-2-yl]-2-morpholinoacetamide: Replacing dichlorobenzyl with 4-methoxyphenyl reduces cytotoxicity but improves metabolic stability .
Biological Activity
The compound N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide is a thiazole derivative with potential biological activities that have garnered interest in pharmacological research. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14Cl2N2OS
- Molecular Weight : 303.23 g/mol
The compound features a thiazole ring which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been shown to possess activity against various bacterial strains. For instance, studies have demonstrated that structurally similar compounds can inhibit the growth of clinical pathogens with minimum inhibitory concentrations (MIC) ranging from 0.2 to 0.4 mg/mL .
Anti-inflammatory Effects
Thiazole derivatives are often evaluated for their anti-inflammatory effects. In vitro studies have indicated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . This suggests a potential mechanism through which the compound may exert its anti-inflammatory effects.
Analgesic Properties
The analgesic activity of thiazole derivatives has been explored in various studies. Compounds with similar structures have shown promising results in pain models, indicating their potential use in pain management therapies .
Case Studies and Research Findings
- Study on Thiazole Derivatives :
- Synergistic Effects :
- In Vivo Studies :
Data Tables
| Activity Type | Compound | MIC (mg/mL) | Effectiveness |
|---|---|---|---|
| Antimicrobial | This compound | 0.3 | Effective against Gram-positive bacteria |
| Anti-inflammatory | Similar Thiazole Derivative | N/A | Inhibits TNF-α production |
| Analgesic | Thiazole Derivative | N/A | Reduces pain in animal models |
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via a two-step protocol:
Intermediate preparation : React 2-amino-5-(2,4-dichlorobenzyl)-1,3-thiazole with chloroacetyl chloride in dioxane using triethylamine as a base. This yields 2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide with a 90% yield after recrystallization (ethanol-DMF) .
Final step : Substitute the chloro group with morpholine under nucleophilic conditions. Optimize stoichiometry (1:1.2 molar ratio of intermediate to morpholine) and temperature (20–25°C) to minimize side products.
Q. How is structural characterization performed to confirm the compound’s identity?
Methodological Answer:
- 1H-NMR : Key peaks include δ 4.19 (s, 2H, CH₂), 7.18–7.44 (aromatic protons from dichlorobenzyl), and 12.19 (s, NH) .
- Elemental Analysis : Validate empirical formula (C₁₈H₁₆Cl₂N₃O₂S) with ≤0.3% deviation .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL-2018) for refinement. Intermolecular hydrogen bonds (e.g., N–H···N) stabilize crystal packing .
Q. What preliminary biological screening models are appropriate for anticancer evaluation?
Methodological Answer:
- NCI-60 Panel : Screen across 60 human cancer cell lines (e.g., melanoma, breast, renal) at 10 µM. Prioritize compounds showing ≥50% growth inhibition .
- Dose-Response Assays : Calculate IC₅₀ values for selective cell lines (e.g., MDA-MB-231 breast cancer). Use MTT or SRB assays with 72-hour exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Mechanistic Profiling : Compare gene expression (RNA-seq) of sensitive vs. resistant lines to identify targets (e.g., tubulin inhibition vs. kinase modulation) .
- Metabolic Stability : Assess liver microsome degradation rates. Poor stability in hepatic S9 fractions may explain inconsistent in vitro/in vivo results .
Q. Data Contradiction Example :
| Cell Line | IC₅₀ (µM) | Mechanism Hypothesis |
|---|---|---|
| MDA-MB-231 | 2.1 ± 0.3 | Tubulin polymerization inhibitor |
| A549 | >50 | Off-target CYP450 interactions |
Q. What strategies improve metabolic stability for in vivo studies?
Methodological Answer:
Q. How can computational methods guide derivative design for enhanced potency?
Methodological Answer:
Q. What analytical techniques validate compound stability under storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
